4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide
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Overview
Description
Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic heterocycles. The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. The pyridine ring is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis
2-Methylimidazo[1,2-a]pyridine can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeds with a substitution of a hydrogen atom at the C-3 carbon atom .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Novel Synthesis Approaches
Research has been conducted on efficient synthesis methods for similar heterocyclic compounds, highlighting the development of new synthetic routes and the characterization of the resulting compounds. For instance, studies have focused on the synthesis of novel aromatic polyimides, demonstrating the creation of materials with desirable thermal and mechanical properties (Butt et al., 2005).
Catalytic Applications
Some studies have explored the application of related compounds as catalysts in chemical reactions. For example, benzimidazole-functionalized metal complexes have been synthesized and shown to be effective catalysts for certain types of chemical reactions, such as Friedel–Crafts alkylations (Huang et al., 2011).
Biological Evaluation
Anticancer Activities
Research into the synthesis of heterocyclic compounds has also included the evaluation of their potential anticancer activities. One study detailed the synthesis of a new compound and assessed its in vitro activity against various human gastric cancer cell lines, revealing promising anticancer properties (Liu et al., 2019).
Antibacterial and Antioxidant Properties
The synthesis and biological evaluation of benzothiazole-containing derivatives have been reported, where synthesized compounds were tested for their antibacterial and antioxidant activities. This research contributes to the ongoing search for new and effective antimicrobial and antioxidative agents (Bhoi et al., 2016).
Mechanism of Action
While the specific mechanism of action for “4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-nitrobenzamide” is not available, imidazo[1,2-a]pyridines have been shown to possess a broad range of biological activity, including acting as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Properties
IUPAC Name |
4-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-12-5-6-14(10-16(12)22(24)25)18(23)19-8-7-15-11-21-9-3-4-13(2)17(21)20-15/h3-6,9-11H,7-8H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOHQHOSMLUVKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCC2=CN3C=CC=C(C3=N2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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